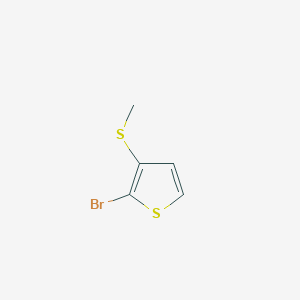

2-bromo-3-(methylthio)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

94781-39-2 |

|---|---|

Molecular Formula |

C5H5BrS2 |

Molecular Weight |

209.1 g/mol |

IUPAC Name |

2-bromo-3-methylsulfanylthiophene |

InChI |

InChI=1S/C5H5BrS2/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 |

InChI Key |

KVNUPCKTMYKQBW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3 Methylthio Thiophene and Its Derivatives

Regioselective Synthesis Approaches to Substituted Thiophene (B33073) Rings

The synthesis of specifically substituted thiophenes like 2-bromo-3-(methylthio)thiophene hinges on the ability to control the position of incoming functional groups on the thiophene ring. The inherent electronic properties of the thiophene nucleus, an electron-rich aromatic system, typically direct electrophilic substitution to the C2 and C5 positions, which are more reactive than the C3 and C4 positions. However, the presence of a substituent at the 3-position introduces a directing effect that is crucial for the regioselective synthesis of 2,3-disubstituted thiophenes.

Exploration of Brominating Agents and Optimized Reaction Conditions

The direct bromination of a 3-substituted thiophene is a key step in synthesizing compounds like this compound. The choice of brominating agent and the reaction conditions are critical for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of thiophenes at the alpha-position (C2 or C5) adjacent to the sulfur atom. chemicalbook.comontosight.airesearchgate.net

When 3-methylthiophene (B123197) is treated with NBS in a solvent mixture like chloroform (B151607) and acetic acid, bromination occurs preferentially at the C2 position, yielding 2-bromo-3-methylthiophene (B51420). chemicalbook.comsigmaaldrich.com The reaction is often exothermic and may require cooling to maintain control. chemicalbook.com Studies have shown that optimizing conditions, such as reaction time and temperature, can lead to high yields. For instance, reacting 3-methylthiophene with NBS at 40°C for 8.5 hours resulted in an 87% yield of 2-bromo-3-methylthiophene with over 98% purity. researchgate.net

Other brominating systems have also been developed. A method using hydrogen bromide and hydrogen peroxide in a biphasic system of ether and water has been reported for the synthesis of 2-bromo-3-methylthiophene from 3-methylthiophene. google.com This method involves a gradual temperature increase from -22°C to 15°C. google.com Similarly, systems involving sodium bromide with sulfuric acid and hydrogen peroxide can be used for the bromination of thiophene itself, illustrating an alternative to using elemental bromine. patsnap.com

Table 1: Comparison of Bromination Methods for 3-Methylthiophene

| Reagent(s) | Solvent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform, Acetic Acid | Room Temperature, 30 min | 2-Bromo-3-methylthiophene | Not specified | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Acetic Acid, Acetic Anhydride | Slight exotherm to 44°C, 20 min | 2-Bromo-3-methylthiophene | 64% | chemicalbook.comchemicalbook.com |

| N-Bromosuccinimide (NBS) | Not specified | 40°C, 8.5 h | 2-Bromo-3-methylthiophene | 87% | researchgate.net |

| HBr, H₂O₂ | Ether, Water | -22°C to 15°C | 2-Bromo-3-methylthiophene | Not specified | google.com |

Mechanistic Aspects of Directed Halogenation

The high regioselectivity observed in the bromination of 3-substituted thiophenes is a result of electrophilic aromatic substitution, guided by the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The sulfur atom in thiophene can stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack more effectively at the C2 position than at the C3 position.

When a directing group is present at C3, such as a methyl or methylthio group, it further influences the position of the incoming electrophile. An electron-donating group at C3 activates the ring, particularly at the C2 and C5 positions. The C2 position is strongly favored due to its proximity to the directing group and its inherent alpha-reactivity. The bromination of 3-methylthiophene with NBS proceeds almost exclusively at the C2 position because the formation of the sigma complex at this position is the most stable. sigmaaldrich.com

Directed lithiation offers another powerful mechanistic strategy for achieving regioselectivity. While direct electrophilic attack is common, an alternative involves deprotonation with a strong base to form a lithiated intermediate, which then reacts with an electrophile. For example, using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) on 3-methylthiophene can selectively deprotonate the C5 position, leading to 5-substituted products after quenching with an electrophile. nih.gov This demonstrates that the choice of reagent can mechanistically steer the substitution to different positions, although for the synthesis of 2-bromo-3-substituted thiophenes, direct electrophilic bromination remains the most straightforward approach.

Functional Group Interconversions Involving Thioether Moieties

Creating the 3-(methylthio) substituent is another critical phase of the synthesis. This typically involves introducing a sulfur-containing group onto the thiophene ring, which can be achieved through various synthetic pathways.

Introduction of Methylthio Group via Organometallic or Nucleophilic Pathways

An effective method for forming the C-S bond to create the thioether is through an organometallic pathway. This route often begins with a halogenated thiophene, such as 3-bromothiophene (B43185). google.com The bromine atom is converted into a more reactive organometallic species, typically a thienyllithium compound. This lithiated intermediate is a potent nucleophile and readily reacts with an electrophilic sulfur source. google.comjcu.edu.au

A common and efficient electrophile for introducing the methylthio group is dimethyl disulfide (CH₃SSCH₃). The thienyllithium attacks the disulfide bond, cleaving it to form the desired 3-(methylthio)thiophene (B1582169) and a lithium thiomethoxide byproduct. This reaction is generally high-yielding and clean. google.com An alternative, though less common for this specific transformation, could involve nucleophilic aromatic substitution, where a highly activated halothiophene reacts with a nucleophile like sodium thiomethoxide. However, the organometallic route via lithiation is generally more versatile and widely applicable. jcu.edu.au

Lithium-Halogen Exchange Strategies for Thiolate Generation

The generation of the key 3-lithiothiophene intermediate from 3-bromothiophene is accomplished via a lithium-halogen exchange reaction. google.comjcu.edu.au This reaction involves treating the brominated thiophene with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). google.comresearchgate.net

The reaction is typically performed at low temperatures, such as -30°C to -78°C, in an inert ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. google.comresearchgate.netmdpi.com For instance, a process has been developed where 3-bromothiophene in THF is added to a mixture of butyl lithium in alkanes at -30°C to generate 3-lithiothiophene. google.com This intermediate is then "trapped" by adding an electrophile, such as dimethyl disulfide, to form the final product. google.com The choice of organolithium reagent can be important; t-BuLi is sometimes preferred for a cleaner and more efficient exchange, as it can minimize side reactions. researchgate.net

Table 2: Synthesis of 3-(Methylthio)thiophene via Lithium-Halogen Exchange

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Multi-Step Synthesis Strategies from Simpler Thiophene Precursors

The synthesis of this compound from basic precursors is a prime example of a multi-step synthetic strategy that combines the previously discussed reactions in a logical sequence. The most common and efficient route starts with a commercially available, simpler thiophene derivative.

A robust strategy commences with 3-bromothiophene: google.comorgsyn.org

Lithium-Halogen Exchange: 3-bromothiophene is treated with an alkyllithium reagent like n-BuLi at low temperature (-30°C to -78°C) to generate the nucleophilic 3-lithiothiophene intermediate. google.com

Thioether Formation: The 3-lithiothiophene is then reacted in situ with dimethyl disulfide. This electrophilic quench introduces the methylthio group at the 3-position, yielding 3-(methylthio)thiophene. google.com This step has been reported with yields as high as 76%. google.com

Regioselective Bromination: The resulting 3-(methylthio)thiophene is then subjected to electrophilic bromination. The methylthio group at C3 is an ortho-, para-director (in this case, directing to the C2 and C5 positions). Due to the high intrinsic reactivity of the C2 position in thiophenes, a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid will selectively install a bromine atom at the C2 position to give the final product, this compound.

This sequence is highly effective because it leverages the distinct reactivity of halogenated thiophenes and the strong directing effects of the substituents in each step to build the desired molecule with precise control over the substitution pattern.

Sequential Functionalization and Aromatization Routes

Sequential functionalization provides a reliable and controlled approach to constructing polysubstituted thiophenes like this compound. This strategy involves the stepwise introduction of functional groups onto a pre-existing thiophene core or the construction of the thiophene ring from acyclic precursors followed by aromatization.

A common sequential route begins with the functionalization of 3-bromothiophene. This starting material can be converted to 3-(methylthio)thiophene through a lithium-halogen exchange, followed by quenching with dimethyl disulfide. google.comgoogle.com The subsequent step involves the regioselective bromination of 3-(methylthio)thiophene at the C2 position, which is activated by the electron-donating nature of the sulfur atom in the ring and the methylthio group. This bromination is typically achieved using reagents like N-bromosuccinimide (NBS). A similar sequence is employed for the synthesis of 2-bromo-3-methylthiophene, where 3-methylthiophene is brominated with NBS in solvents like acetic acid and chloroform. chemicalbook.comontosight.aichemicalbook.com

Another sequential approach involves the construction of the thiophene ring itself. For instance, substituted thiophenes can be synthesized via the cyclization of functionalized alkynes. nih.govresearchgate.net A method reported involves a CsF-induced 5-exo-dig S-cyclization of (Z)-triisopropyl(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane in the presence of an electrophile like dimethyl disulfide to yield a 3-(methylthio)thiophene derivative. nih.govresearchgate.net Further functionalization, such as bromination, could then be performed on the resulting substituted thiophene.

More complex sequential strategies for thiophene functionalization have also been developed, utilizing directing groups to control regioselectivity. nih.gov For example, a pH-sensitive directing group can be used to achieve both directed and non-directed C-H activation, allowing for the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov Such advanced methods offer precise control over the substitution pattern, which is crucial for creating complex thiophene-based molecules.

Table 1: Sequential Synthesis of 2-Bromo-3-methylthiophene

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylthiophene | N-Bromosuccinimide (NBS), Acetic Acid, Acetic Anhydride | 2-Bromo-3-methylthiophene | 64% | chemicalbook.comchemicalbook.com |

| 3-Methylthiophene | N-Bromosuccinimide (NBS), Chloroform, Acetic Acid | 2-Bromo-3-methylthiophene | - | chemicalbook.com |

| 3-Methylthiophene | Hydrogen Bromide, Hydrogen Peroxide | 2-Bromo-3-methylthiophene | 95% | google.com |

Development of One-Pot Synthetic Methods for Enhanced Efficiency

One such strategy involves a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction. acs.org This method utilizes easily accessible bromoenynes and a hydrogen sulfide (B99878) surrogate. The in situ functionalization with selected electrophiles, such as dimethyl disulfide, further expands the utility of this method for creating 3-(methylthio)thiophene derivatives. acs.org

Another innovative one-pot approach is the synthesis of 2,3-disubstituted thiophenes from 3-bromo-2-silyl thiophenes. nih.gov This process is centered around a solvent-controlled chemicalbook.comchemicalbook.com Csp2-->O silyl (B83357) migration as the key step. By carefully selecting the solvent, the reaction can be guided towards the desired disubstituted product in a single pot. nih.gov

Multicomponent reactions are another hallmark of efficient one-pot synthesis. A protocol for the synthesis of tetrasubstituted thiophenes has been developed from the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles and methyl thioglycolate in the presence of sodium methoxide, yielding highly functionalized thiophenes in excellent yields. rsc.org

Table 2: One-Pot Syntheses of Substituted Thiophenes

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Bromoenynes, Triisopropylsilanethiol | Pd₂(dba)₃, Xantphos, TBAF | 2,3,5-Trisubstituted thiophenes | acs.org |

| 3-Bromo-2-silyl thiophenes | Solvent-controlled silyl migration | 2,3-Disubstituted thiophenes | nih.gov |

| 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl thioglycolate | Sodium methoxide | Tetrasubstituted thiophenes | rsc.org |

Catalytic Methodologies for Controlled Formation

Catalytic methods are at the forefront of modern organic synthesis, offering high selectivity and efficiency. The controlled formation of this compound can benefit from various catalytic strategies.

The introduction of the methylthio group at the 3-position of a thiophene ring can be achieved via a palladium-catalyzed C-S coupling reaction. acs.orgcore.ac.uk This approach has been demonstrated in the one-pot synthesis of substituted benzo[b]thiophenes and thiophenes, where a thiol surrogate is coupled with a bromo-alkynyl precursor. acs.org

The synthesis of the thiophene ring itself can be accomplished through various catalytic cyclization reactions. For instance, PdI₂/KI has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.gov Rhodium catalysts have also been employed in the transannulation reaction between 1,2,3-thiadiazoles and alkynes, leading to highly substituted thiophenes with excellent regioselectivity. organic-chemistry.org

While direct catalytic bromination of 3-(methylthio)thiophene at the 2-position is less documented, the principles of catalytic halogenation are well-established. Future research may focus on developing specific catalytic systems for this transformation to improve selectivity and reduce the use of stoichiometric brominating agents.

Table 3: Catalytic Syntheses of Thiophene Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| C-S Coupling/Heterocyclization | Pd₂(dba)₃/Xantphos | Bromoenynes | Substituted thiophenes | acs.orgcore.ac.uk |

| Heterocyclodehydration | PdI₂/KI | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | nih.gov |

| Transannulation | Rhodium catalyst | 1,2,3-Thiadiazoles, Alkynes | Highly substituted thiophenes | organic-chemistry.org |

Reactivity Profiling and Mechanistic Investigations of 2 Bromo 3 Methylthio Thiophene

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on 2-bromo-3-(methylthio)thiophene serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in creating more complex molecules from simpler starting materials.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura, Stille, Kumada, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. Several named reactions, including the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings, have been successfully applied to thiophene (B33073) derivatives. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is particularly noteworthy due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.govnih.gov For instance, the Suzuki coupling has been employed in the synthesis of various 5-aryl-2-bromo-3-hexylthiophene derivatives with moderate to good yields. nih.gov Similarly, the Stille coupling, which uses organotin reagents, is another effective method for creating C-C bonds with thiophenes. jcu.edu.au The Negishi coupling, employing organozinc reagents, and the Kumada coupling, with Grignard reagents, also offer viable pathways for the functionalization of this compound, although specific examples with this exact substrate are less commonly reported in the literature. researchgate.net The general mechanism for these reactions involves an oxidative addition of the bromo-thiophene to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

In di- and trisubstituted thiophenes containing multiple reactive sites, regioselectivity becomes a critical aspect of the cross-coupling reaction. For substrates like 2,5-dibromo-3-alkylthiophenes, the coupling reaction often occurs preferentially at one of the bromine-bearing carbons. Studies on 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene (B54134) have shown that Suzuki-Miyaura coupling can be controlled to achieve either mono- or diarylation. nih.govnih.govresearchgate.net

The inherent electronic properties of the thiophene ring and the directing effects of the substituents play a crucial role. For instance, in 2,5-dibromothiophenes, the C5 position is often more reactive towards Suzuki coupling. nih.gov This selectivity is attributed to the electronic nature of the thiophene ring and steric hindrance from the adjacent substituent at the 3-position. The choice of catalyst, ligands, and reaction conditions can further influence the regiochemical outcome. researchgate.net

Table 1: Regioselective Suzuki Coupling of Substituted Bromothiophenes

| Starting Material | Coupling Partner | Catalyst System | Major Product | Reference |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-bromo-5-aryl-3-methylthiophene | nih.govresearchgate.net |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-bromo-3-hexylthiophene | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(bromomethyl)-5-arylthiophene | d-nb.infonih.gov |

This table is for illustrative purposes and specific yields and conditions can be found in the cited literature.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of the catalyst and associated ligands. For the Suzuki-Miyaura coupling of bromothiophenes, systems like palladium(II) acetate (B1210297) with bulky, electron-rich phosphine (B1218219) ligands such as SPhos have proven effective, allowing for low catalyst loadings and achieving high yields. semanticscholar.org The use of tetrakis(triphenylphosphine)palladium(0) is also common and effective for these transformations. nih.govresearchgate.net

The solvent system also plays a critical role. For example, in the Suzuki coupling of 2,5-dibromo-3-hexylthiophene, using a mixture of 1,4-dioxane (B91453) and water as the solvent has been shown to give higher yields compared to toluene, likely due to the better solubility of the arylboronic acids. nih.gov Optimization of the base is another key factor, with potassium phosphate (B84403) (K₃PO₄) being a frequently used and effective choice. nih.govnih.govresearchgate.net

Table 2: Catalyst and Ligand Systems in Cross-Coupling of Bromothiophenes

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrate | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Bromothiophenes | semanticscholar.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 2,5-dibromo-3-alkylthiophenes | nih.govnih.govresearchgate.net |

| Stille | Not Specified | Not Specified | Not Specified | Not Specified | 2-bromothiophene (B119243) | jcu.edu.au |

This table provides a general overview; specific conditions should be referenced from the primary literature.

Tandem and sequential cross-coupling reactions offer a powerful strategy for the efficient synthesis of complex molecules from polyhalogenated thiophenes. By exploiting the differential reactivity of the halogen atoms or by carefully controlling the reaction conditions, multiple C-C bonds can be formed in a single pot or in a stepwise manner. For instance, starting from 2,5-dibromo-3-methylthiophene, it is possible to first perform a selective mono-Suzuki coupling at the C5 position, followed by a second coupling reaction at the remaining C2 position with a different arylboronic acid. researchgate.net This approach allows for the synthesis of unsymmetrical 2,5-diarylthiophenes.

These strategies are particularly valuable for creating oligomeric and polymeric materials with well-defined structures. The ability to introduce different functional groups in a controlled sequence opens up avenues for fine-tuning the electronic and photophysical properties of the resulting materials.

Direct Arylation (DAr) Reactions: Scope and Mechanistic Insights

Direct arylation represents a more atom-economical approach to C-C bond formation as it avoids the pre-functionalization of one of the coupling partners. In the context of thiophenes, direct arylation typically involves the palladium-catalyzed reaction of a C-H bond on the thiophene ring with an aryl halide. For 3-substituted thiophenes like 3-(methylthio)thiophene (B1582169), the regioselectivity of direct arylation is a key consideration.

Research has shown that the direct arylation of 3-substituted thiophenes can be directed to either the C2 or C5 position depending on the reaction conditions and the directing group. clockss.org For instance, palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated products. nih.gov The mechanism of these reactions is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. The use of a suitable base and additives like pivalic acid can be crucial for the efficiency of the C-H activation step.

Other Metal-Mediated Coupling Reactions (e.g., Grignard Metathesis Polymerization)

Beyond palladium catalysis, other metals can mediate important coupling reactions of thiophenes. A prominent example is the Grignard Metathesis (GRIM) polymerization, which is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s. rsc.orgcmu.edursc.org This method typically uses a nickel catalyst to polymerize a 2-bromo-5-magnesio-3-alkylthiophene monomer, which can be generated in situ from the corresponding dibromothiophene.

While direct examples involving this compound in GRIM polymerization are not extensively documented, the principles of the reaction are applicable. The process involves the formation of a Grignard reagent from the bromothiophene, followed by nickel-catalyzed polymerization. The "living" nature of GRIM polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and end-group functionalization. rsc.orgcmu.edu

Functional Group Transformations and Derivatizations

The presence of both a halogen atom and a methylthio group on the thiophene ring allows for a diverse range of chemical modifications. These transformations are key to synthesizing more complex molecules for various applications.

The bromine atom at the C2 position of the thiophene ring is susceptible to replacement by various nucleophiles, primarily through metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) is also possible, though it typically requires strong activation by electron-withdrawing groups. nih.gov Thiophene derivatives are generally more reactive than their benzene (B151609) counterparts in nucleophilic substitution reactions. uoanbar.edu.iq

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds at the site of the bromine atom. In these reactions, this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base. Research on the related compound, 2,5-dibromo-3-methylthiophene, has shown that selective substitution at the C5 position is achievable. For instance, the reaction with 4-(methylthio)phenylboronic acid yielded the mono-substituted product, demonstrating the utility of this method for creating complex aryl-thiophenes. researchgate.net This selectivity suggests that similar controlled substitutions are feasible for this compound. researchgate.netd-nb.infonih.gov

The general mechanism for SNAr reactions on thiophenes involves a stepwise addition-elimination pathway, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, for substrates like this compound that lack strong electron-withdrawing groups, these reactions are less common than metal-catalyzed couplings. The reactivity in SNAr can be enhanced in the presence of nitro groups, as seen in studies on 2-bromo-3-nitrothiophene. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Bromothiophene Derivatives

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 2,5-Dibromo-3-methylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-Bromo-3-methyl-5-(4-(methylthio)phenyl)thiophene | 45% | researchgate.net |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 63% | researchgate.net |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex, Water | 2-Phenylthiophene | N/A | researchgate.net |

Electrophilic aromatic substitution on the this compound ring is directed by the combined influence of the bromo and methylthio substituents. The thiophene ring itself is more reactive towards electrophiles than benzene. numberanalytics.com Electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.net

The substituents on the ring dictate the regioselectivity of further substitutions:

Methylthio group (-SMe): The sulfur atom's lone pairs can be donated to the ring through resonance, making the methylthio group an activating, ortho, para-director. In 3-(methylthio)thiophene, it would direct incoming electrophiles to the C2 and C5 positions.

Bromo group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance effects. A bromine at the C2 position directs incoming electrophiles to the C3 (blocked) and C5 positions.

In this compound, the available positions for electrophilic attack are C4 and C5. The directing effects of the existing substituents are as follows:

The 3-methylthio group directs towards C2 (blocked) and C4.

The 2-bromo group directs towards C5.

Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution occurring at both the C4 and C5 positions. The relative ratio of these products would depend on the specific electrophile and reaction conditions, with the C5 position often being favored due to the strong directing effect of the halogen and the inherent reactivity of the α-position.

The methylthio group (-SMe) offers a site for various chemical modifications, most notably oxidation and desulfurization.

Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide, when catalyzed by methyltrioxorhenium(VII) (MTO), is effective for the stepwise oxidation of thiophenes and their derivatives. nih.gov The first step, oxidation to the sulfoxide, is generally facilitated by electron-donating groups on the thiophene ring. nih.gov Subsequent oxidation to the sulfone can also be achieved under these conditions. nih.gov The oxidation of methylthiophenes to thiophenecarboxylic acids has also been reported using reagents like sodium dichromate at high temperatures. researchgate.net

Table 2: Oxidation Reactions of Thiophene Derivatives

| Substrate | Reagent(s) | Product Type | Reference |

| Thiophene Derivatives | CH₃ReO₃, H₂O₂ | Thiophene oxides (sulfoxides), Thiophene dioxides (sulfones) | nih.gov |

| 3-Methylthiophene (B123197) | Na₂Cr₂O₇, H₂O, 200°C | 3-Thiophenecarboxylic acid | researchgate.net |

| 2-Bromo-5-methylthiophene | Na₂Cr₂O₇, H₂O, 200°C | 5-Bromo-2-thiophenecarboxylic acid |

Desulfurization: The complete removal of the sulfur atom from the methylthio group or even the thiophene ring itself can be accomplished through desulfurization reactions. A modern, metal-free approach involves using catalytic trimethyl phosphite (B83602) and a stoichiometric silane (B1218182) reductant, which proceeds via a radical mechanism. nih.gov This method is tolerant of many functional groups and provides an efficient way to replace the sulfur-containing moiety with a hydrogen atom. nih.gov Another common method for desulfurization is the use of Raney nickel.

Intramolecular Cyclization and Ring-Closing Reactions

While direct examples involving this compound are not prominent in the literature, the structural motifs present in this compound are amenable to intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are a powerful tool in organic synthesis for building molecular complexity. nih.govwikipedia.org

For cyclization to occur, the thiophene must first be functionalized with appropriate reactive groups. For example, by modifying the methylthio group and the bromo position, one could introduce side chains capable of ring closure. Thiophene derivatives have been used to synthesize a variety of fused systems:

Thieno[3,4-c]thiophenes: These structures can be formed from appropriately substituted 3,4-dimethylenethiophenes. acs.org

Quasi- d-nb.infoCirculenes: In more complex systems, intramolecular C-C bond formation between two bromo-substituted termini on thiophene-based helicenes has been achieved through methods like tributyltin hydride-mediated radical cyclization or palladium-mediated reductive cyclization. acs.org

Benzo[b]thiophenes: Electrophilic cyclization of o-alkynyl thioanisoles, mediated by a sulfur electrophile, is a known route to form substituted benzo[b]thiophenes, where a new ring is fused to the thiophene. nih.gov

Isomerization Pathways and Equilibrium Studies

Isomerization reactions involve the rearrangement of a molecule's constituent atoms to form a structural isomer. youtube.com For brominated thiophenes, this can include the migration of the bromine atom from one position on the ring to another. Such isomerizations are typically driven by thermodynamic stability and can be facilitated by conditions like high temperatures or the presence of a strong base.

Specific equilibrium studies for this compound are not extensively documented. However, studies on related halothiophenes indicate that isomerization is possible. For example, the isomerization of 2-bromothiophene to the more thermodynamically stable 3-bromothiophene (B43185) can occur, though it often requires harsh conditions. The relative stability of substituted thiophenes is influenced by the electronic and steric interactions between the substituents and the ring. The investigation of such isomerization pathways is crucial for ensuring the regiochemical purity of synthetic intermediates.

Applications in Advanced Materials Science and Organic Electronics

Precursors for π-Conjugated Oligomers and Polymers

The compound 2-bromo-3-(methylthio)thiophene is instrumental in the creation of π-conjugated oligomers and polymers, which are the fundamental components of many organic electronic devices. chemimpex.comsciengine.comnih.govnih.govchemicalbook.com These materials are characterized by their alternating single and double bonds, which facilitate the delocalization of π-electrons and thus enable charge transport.

Synthesis of Polythiophenes and Oligothiophenes from Thiophene (B33073) Monomers

Polythiophenes and their shorter-chain counterparts, oligothiophenes, are a prominent class of conducting polymers. chemimpex.comsciengine.comnih.govnih.govchemicalbook.comacs.org The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. The bromo-substituent on this compound makes it particularly suitable for various cross-coupling polymerization reactions, such as Kumada, Stille, and Suzuki couplings. cmu.edupkusz.edu.cn These methods allow for the controlled, chain-growth polymerization of thiophene units to form well-defined polythiophene and oligothiophene structures. nih.govrsc.org For instance, 2-bromo-3-methylthiophene (B51420), a related compound, is used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)). chemicalbook.comsigmaaldrich.com

The general approach involves the metal-catalyzed reaction of the brominated thiophene monomer, which acts as an electrophile, with an organometallic derivative of thiophene, serving as a nucleophile. This process is repeated to build the polymer chain. The specific reaction conditions and the choice of catalyst can significantly influence the properties of the resulting polymer, including its molecular weight and regioregularity. cmu.edupkusz.edu.cn

Influence of Substituents on Polymerization Mechanism and Regioregularity

The substituents on the thiophene ring, in this case, the methylthio group at the 3-position, play a crucial role in determining the polymerization mechanism and the resulting polymer's regioregularity. acs.org Regioregularity refers to the specific orientation of the monomer units within the polymer chain. For poly(3-substituted)thiophenes, three types of couplings are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu

A high degree of HT regioregularity is generally desired as it leads to a more planar polymer backbone, which in turn enhances π-π stacking and improves charge carrier mobility. cmu.edu The methylthio group can influence the steric and electronic environment of the thiophene ring, thereby affecting the regioselectivity of the polymerization. acs.org For instance, the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes] has been reported to yield highly electroconductive polymers. acs.org The steric hindrance caused by HH couplings can lead to a twisted conformation of the polymer chain, disrupting conjugation and negatively impacting the material's electronic properties. cmu.edu Research has shown that even small amounts of regio-irregularity can influence the crystallinity and self-assembly of polythiophenes. rsc.org

Strategies for Controlling Supramolecular Architecture of Polythiophenes

The self-assembly of polythiophenes into well-ordered supramolecular structures is critical for achieving high performance in electronic devices. rsc.org The supramolecular architecture, which is governed by intermolecular interactions such as π-π stacking, dictates the material's morphology and charge transport characteristics.

Strategies to control the supramolecular architecture include:

Solvent Selection and Processing Conditions: The choice of solvent and processing techniques like spin-coating, solution-casting, and printing can significantly influence the aggregation and crystallization of polythiophene chains. acs.org

Side-Chain Engineering: The nature of the substituent at the 3-position of the thiophene ring can be modified to tune the intermolecular interactions and control the self-assembly process.

Annealing: Thermal or solvent vapor annealing can be employed to improve the crystallinity and long-range order of polythiophene thin films.

Interestingly, studies have shown that for poly(3-alkylthiophene)s, the highest crystallinity and π-stacking under kinetic conditions are not always achieved with fully regioregular polymers. A small amount of regio-irregularity can introduce a higher degree of motional freedom, facilitating easier stacking. rsc.org

Building Blocks for Organic Semiconductors

The unique electronic properties of thiophene-based materials make them excellent candidates for use as the active layer in various organic semiconductor devices. chemimpex.comsciengine.comnih.govnih.govchemicalbook.comacs.org The ability to tune their properties through chemical modification allows for the design of materials with specific functionalities.

Design Principles for High-Performance Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. sciengine.comnih.gov

Key design principles for high-performance OFETs based on thiophene derivatives include:

Planar and Rigid Molecular Structure: A planar molecular structure promotes strong intermolecular π-π stacking, which is essential for efficient charge transport. sciengine.com Fused thiophene systems are often employed to enhance planarity. sciengine.com

High Regioregularity: As discussed earlier, a high degree of head-to-tail regioregularity in polythiophenes leads to improved charge mobility. cmu.edu

Appropriate Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the organic semiconductor must be well-matched with the work functions of the source and drain electrodes to ensure efficient charge injection.

Good Film-Forming Properties: The ability to form uniform, crystalline thin films is crucial for device performance.

Thiophene derivatives, including those synthesized from this compound, are utilized to create materials that meet these design criteria. The introduction of different functional groups allows for the fine-tuning of the electronic and morphological properties of the resulting semiconductors. nih.govacs.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In addition to OFETs, thiophene-based materials are also employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

In OLEDs , these materials can function as the emissive layer or the hole-transport layer. chemimpex.com The color of the emitted light can be tuned by modifying the chemical structure of the thiophene polymer or oligomer, which alters the energy gap between the HOMO and LUMO levels. pkusz.edu.cn

In OPVs , thiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), are widely used as the electron donor material in bulk heterojunction solar cells. nih.govnih.gov These polymers absorb sunlight to create excitons (electron-hole pairs), which are then separated at the interface with an electron acceptor material to generate a photocurrent. The efficiency of an OPV device is highly dependent on the absorption characteristics, energy levels, and morphology of the donor and acceptor materials. nih.gov The use of thiophene derivatives allows for the optimization of these properties to enhance device performance. nih.gov

Development of Optoelectronic Materials

The development of new optoelectronic materials is a key area of research where this compound and its derivatives are showing considerable promise. These materials are essential for the creation of advanced electronic and photonic devices. Thiophene derivatives are frequently utilized as semiconducting, light-harvesting, or electroluminescent substances in these applications. mdpi.com

Tunable Electronic and Optical Properties via Structural Modifications

The inherent structure of this compound allows for a high degree of tunability in its electronic and optical properties through various structural modifications. The presence of the bromine atom facilitates a range of chemical reactions, including cross-coupling reactions, which are instrumental in building more complex molecular architectures. ontosight.ai This reactivity allows for the strategic introduction of different functional groups to the thiophene core, thereby altering the electronic characteristics of the resulting molecule.

For instance, the modification of the thiophene backbone can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for determining the performance of organic electronic devices. By carefully selecting the substituents, researchers can fine-tune the bandgap of the material, affecting its light absorption and emission properties. This tunability is crucial for the development of materials for specific applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.aimdpi.com

Table 1: Impact of Structural Modifications on Electronic Properties

| Structural Modification | Effect on Electronic Properties | Potential Application |

| Introduction of electron-donating groups | Raises HOMO energy level | Hole-transporting materials in OLEDs |

| Introduction of electron-withdrawing groups | Lowers LUMO energy level | Electron-transporting materials in OPVs |

| Extension of π-conjugation | Narrows the bandgap, red-shifts absorption | Near-infrared absorbing materials |

Chromatic Chemosensing Applications

Derivatives of this compound have also been explored for their potential in chromatic chemosensing. These sensors change color in the presence of specific chemical species, providing a visual detection method. The principle behind this application lies in the interaction between the thiophene-based material and the analyte, which induces a change in the electronic structure of the sensor molecule and, consequently, its absorption spectrum.

While direct research on this compound for this specific application is not extensively documented in the provided search results, the broader class of bromothiophenes serves as precursors to materials used in optoelectronic devices. ontosight.ai For example, 2-bromothiophene (B119243) is a precursor to several drugs and is used in the synthesis of materials for organic thin-film transistors. wikipedia.orgchemicalbook.com The reactivity of the bromo-substituent is key to creating more complex structures that can be designed to interact with specific analytes, leading to a colorimetric response.

Role As an Intermediate in Specialized Chemical Synthesis

Precursor for Complex Heterocyclic Systems

The strategic placement of the bromo and methylthio functional groups on the thiophene (B33073) core makes 2-bromo-3-(methylthio)thiophene a suitable candidate for synthesizing intricate heterocyclic structures. The bromine at the 2-position is a classic leaving group, ideal for participating in metal-catalyzed cross-coupling reactions, while the methylthio group at the 3-position can be chemically manipulated to engage in cyclization reactions, leading to the formation of fused ring systems.

Fused thiophene systems are of significant interest due to their applications in materials science and medicinal chemistry. Thienothiophenes, which consist of two fused thiophene rings, are known for their use in organic electronics, while thienoindoles, a fusion of thiophene and indole (B1671886), are prevalent in pharmacologically active compounds.

The synthesis of thienoindoles often involves palladium-catalyzed cross-coupling reactions to form a key carbon-carbon or carbon-nitrogen bond, followed by a ring-closing step. nih.gov For instance, a common strategy is the Suzuki-Miyaura coupling of a substituted bromothiophene with a suitably functionalized benzene (B151609) derivative, followed by an intramolecular cyclization to form the fused indole ring. nih.gov There are four main isomers of thienoindole, with thieno[3,2-b]indole and thieno[2,3-b]indole being prominent examples. nih.gov

Thienothiophenes are bicyclic aromatic compounds with the molecular formula C₆H₄S₂. wikipedia.org The three stable isomers—thieno[3,2-b]thiophene (B52689), thieno[2,3-b]thiophene (B1266192), and thieno[3,4-b]thiophene—are key building blocks for organic semiconductors and polymers. wikipedia.orgencyclopedia.pub Their synthesis typically relies on the cyclization of a substituted thiophene precursor that possesses the necessary atoms to form the second thiophene ring. wikipedia.org For example, methods often start from 3-bromothiophene (B43185) or other 2,3-disubstituted thiophenes, where the substituents are converted in a stepwise manner to close the second ring. encyclopedia.pub The planarity and electron-rich nature of the thienothiophene core are beneficial for charge transport in electronic devices. encyclopedia.pubresearchgate.net

While direct literature examples detailing the use of this compound are scarce, its structure is well-suited for these synthetic strategies. The bromine atom can readily participate in palladium-catalyzed reactions like Suzuki or Stille coupling. The adjacent methylthio group can be converted to a thiol, which can then act as a nucleophile in a ring-closing step to form the second fused ring, a common pathway for constructing thienothiophene systems.

Table 1: Examples of Fused Thiophene Systems and General Synthetic Precursors

| Fused System | Common Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Thieno[3,2-b]indole | 2,3-Dibromothiophene, 2-Bromophenylboronic acid | Suzuki-Miyaura Coupling, C-N Coupling | nih.gov |

| Thieno[3,2-b]thiophene | 3-Bromothiophene, Thiophene-3-thiol | Lithiation, Cyclization | encyclopedia.pub |

| Thieno[2,3-b]thiophene | Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | Diazotization, Coupling Reactions | ekb.eg |

The ability to selectively functionalize different positions of a core molecule is crucial for building complex structures for advanced applications. The thieno[3,2-b]thiophene scaffold, for example, can be fully functionalized at all four positions (2, 3, 5, and 6) to create highly tailored molecules. ossila.comnih.gov This is often achieved through a series of selective metalation (e.g., magnesiation) and cross-coupling reactions. nih.gov

Starting with a molecule like this compound, chemists can envision a pathway to create such multifunctional scaffolds. The initial bromo and methylthio groups provide the first level of functionality. The bromine can be replaced via a coupling reaction, and the methylthio group could be modified. Subsequently, the remaining positions on the thiophene ring could be functionalized through directed metalation or other electrophilic substitution reactions, leveraging the directing effects of the existing substituents. These resulting multifunctional scaffolds serve as versatile platforms for constructing organic semiconductors, oligomers, and complex polymers for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) applications. ossila.com

Utility in Agrochemical and Pharmaceutical Research

Thiophene derivatives are a cornerstone of modern medicinal and agrochemical science. The thiophene ring is considered a bioisostere of the benzene ring and is found in numerous approved drugs and active compounds. ontosight.ai

A vast number of biologically active compounds incorporate the thiophene nucleus. Fused systems derived from thiophene are particularly noteworthy. For example, various thienopyrimidine derivatives have been synthesized and shown to possess potent antitumor and antibacterial properties. nih.gov Similarly, thieno[2,3-b]thiophene derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. ekb.eg The synthesis of these complex molecules relies on the availability of versatile thiophene intermediates. nih.govresearchgate.net

Compounds like 2-bromo-3-methylthiophene (B51420) are cited as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com By extension, this compound, with its additional sulfur functionality, represents a valuable, albeit less common, starting material for generating novel chemical entities. The dual functionality allows for the introduction of diverse substituents, enabling the creation of libraries of new compounds for biological screening. These compounds can be tested for a wide range of activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Table 2: Reported Biological Activities of Various Thiophene-Based Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Thienopyrimidines | Antitumor, Antibacterial | nih.gov |

| Thieno[2,3-b]thiophenes | Anti-inflammatory, Antimicrobial, Analgesic | ekb.eg |

| General Thiophene Derivatives | Anti-inflammatory, Antimicrobial, Antiviral | ontosight.ai |

| Thieno[3,2-b]thiophene-2-sulfonamides | Carbonic Anhydrase Inhibitors | researchgate.net |

In the strategic construction of a target molecule, such as a complex pharmaceutical agent, the choice of starting materials is critical. An ideal intermediate offers convergent and efficient synthetic routes. A molecule like this compound provides two orthogonal reaction sites. The term "orthogonal" implies that the two functional groups can be reacted independently of one another by choosing specific reaction conditions.

For instance, the bromo group is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, or C-S bonds without affecting the methylthio group. Subsequently, the methylthio group can be targeted. It can be oxidized to a sulfoxide (B87167) or sulfone, or it can be demethylated to a thiolate anion. This thiolate is a potent nucleophile that can be used to close a ring or to connect to another part of the target molecule. This strategic, stepwise functionalization is essential in the synthesis of complex natural products and pharmaceuticals, where precise control over the assembly of the molecular framework is required.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Calculation of Molecular Orbitals (HOMO-LUMO Energies and Band Gaps)

No specific data on the HOMO-LUMO energies or the band gap for 2-bromo-3-(methylthio)thiophene has been found in the surveyed literature.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis and Energy Barriers

There are no available computational studies detailing transition states or energy barriers for reactions involving this compound.

Catalytic Cycle Simulations (e.g., Oxidative Addition, Reductive Elimination)

Simulations of catalytic cycles involving this specific compound have not been identified in the scientific literature.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

No quantum chemical calculations predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound have been found.

Further experimental and computational research is necessary to characterize this compound and elucidate the data required to complete such an analysis.

Simulated UV-Vis Spectra and Electronic Transitions

A theoretical investigation into the electronic properties of This compound would typically employ Time-Dependent Density Functional Theory (TD-DFT) to simulate its UV-Vis spectrum. This computational method calculates the excitation energies and oscillator strengths of electronic transitions within the molecule.

The analysis would identify the key transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, and characterize them as π → π* or n → π* in nature. The simulated spectrum, plotting absorption intensity against wavelength, would predict the λmax values, which correspond to the wavelengths of maximum absorption. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic structure of the molecule.

Table 1: Projected Data from Simulated UV-Vis Spectra of this compound

| Parameter | Predicted Value/Information |

| λmax (nm) | Predicted wavelength of maximum absorption. |

| Excitation Energy (eV) | Energy required for the principal electronic transition. |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition. |

| Major Orbital Contribution | e.g., HOMO -> LUMO, HOMO-1 -> LUMO, etc. |

| Nature of Transition | e.g., π → π, n → π |

Vibrational Analysis for Deeper Structural Insights

Vibrational analysis, performed computationally using methods like Density Functional Theory (DFT), provides a detailed understanding of the molecule's vibrational modes. The calculated infrared (IR) and Raman spectra can be used to assign specific vibrational frequencies to the stretching, bending, and torsional motions of the chemical bonds and functional groups within This compound .

This analysis would involve the identification of characteristic vibrational frequencies for the C-Br stretching, C-S stretching of the thiophene (B33073) ring and the methylthio group, C-H stretching and bending, and the various ring deformation modes. A Potential Energy Distribution (PED) analysis would further quantify the contribution of each internal coordinate to a specific vibrational mode, offering a precise assignment of the spectral peaks.

Table 2: Representative Vibrational Mode Analysis for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the thiophene ring. |

| C-H stretching (methyl) | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C-S stretching (ring) | 850 - 600 | Stretching vibrations of the carbon-sulfur bonds within the thiophene ring. |

| C-S stretching (methylthio) | 750 - 600 | Stretching vibration of the sulfur-methyl bond. |

| C-Br stretching | 600 - 500 | Stretching vibration of the carbon-bromine bond. |

Nonlinear Optical (NLO) Property Prediction and Molecular Design

The investigation of nonlinear optical (NLO) properties of This compound would involve quantum chemical calculations to determine its hyperpolarizability. The first hyperpolarizability (β) is a key parameter that indicates the second-order NLO response of a molecule, which is crucial for applications in optoelectronics and photonics.

Computational methods would be used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability. The results would help in understanding the structure-property relationship, indicating how the electron-donating methylthio group and the electron-withdrawing bromine atom on the thiophene ring influence the NLO response. Such studies are fundamental for the rational design of new materials with enhanced NLO properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of This compound would be performed to identify the most stable geometric arrangement of the molecule. This involves mapping the potential energy surface by systematically rotating the methylthio group relative to the thiophene ring. The results would reveal the global minimum energy conformation and any other low-energy conformers, along with the energy barriers for their interconversion.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time at different temperatures. MD simulations provide insights into the flexibility of the molecule, the accessible conformational space, and the time-averaged structural properties, which are crucial for understanding its behavior in different environments.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the chemical formula of 2-bromo-3-(methylthio)thiophene. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule.

For this compound (C₅H₅BrS₂), HRMS would verify the calculated monoisotopic mass. A key feature would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, and ³⁴S isotopes). This results in a characteristic M, M+2, and M+4 peak distribution in the mass spectrum, providing definitive evidence for the presence and number of bromine and sulfur atoms in the molecule. mdpi.com In studies of related bromo-thiophene compounds, HRMS has been critical for confirming structures post-synthesis and identifying fragmentation patterns that further corroborate the proposed structure. researchgate.net

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural analysis of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR techniques are required for complete and unambiguous assignments, especially in complex derivatives. rsc.org

Standard ¹H NMR spectra for similar compounds like 2-bromo-3-methylthiophene (B51420) show characteristic signals for the thiophene (B33073) ring protons and the methyl group. researchgate.net For this compound, the spectrum would show two doublets for the coupled aromatic protons on the thiophene ring and a singlet for the methylthio group.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to:

COSY: Establish the coupling relationships between adjacent protons on the thiophene ring.

HSQC: Correlate each proton signal directly to its attached carbon atom.

HMBC: Reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the thiophene ring.

These multi-dimensional techniques are routinely used for the detailed characterization of complex thiophene-based monomers and polymers. rsc.org

When this compound is used as a monomer to synthesize poly(3-(methylthio)thiophene), the regioregularity of the resulting polymer chain is a critical factor determining its electronic and optical properties. Polymerization can lead to different coupling modes: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).

NMR spectroscopy is the primary method for quantifying regioregularity. In HT-coupled polymers, the well-defined chemical environment results in sharp, well-resolved NMR signals. In contrast, regiorandom polymers containing HH and TT linkages exhibit more complex, broadened spectra due to the varied chemical environments. Analysis of the aromatic and alkyl regions in ¹H NMR spectra allows for the calculation of the percentage of HT couplings. Furthermore, in cases where chiral side chains are introduced, NMR, in conjunction with techniques like circular dichroism, can help elucidate the stereochemistry and the resulting supramolecular organization of the polymer chains. core.ac.uk

The synthesis of substituted thiophenes can often lead to isomeric impurities that are difficult to separate. For instance, the bromination of 3-methylthiophene (B123197) can yield both the desired 2-bromo-3-methylthiophene and the isomeric 5-bromo-3-methylthiophene. dtic.mil

NMR spectroscopy is a powerful tool for both identifying and quantifying such isomers. The distinct chemical shifts and coupling constants of the protons on the thiophene ring for each isomer allow for their differentiation. For this compound, potential isomers like 3-bromo-2-(methylthio)thiophene (B3277891) or brominated products at the 4- or 5-positions would each have a unique NMR fingerprint. High-field NMR can resolve these distinct signals, and integration of the peaks allows for the determination of the isomeric purity of the sample, which is essential for its use in high-performance materials. dtic.mil

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related thiophene derivatives demonstrates the power of this technique.

For instance, the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile has been determined, providing detailed data on its planar structure and how the molecules pack in the crystal lattice through C-H···N interactions. researchgate.net Similarly, studies on other methylthio-containing compounds reveal how the substituent influences the molecular conformation and crystal packing. acs.org If single crystals of this compound could be grown, X-ray diffraction would provide invaluable data on its molecular geometry and the nature of intermolecular interactions, such as halogen bonding (C-Br···S) or π-π stacking, which are crucial for understanding its bulk properties and designing crystalline materials for electronic applications.

| Crystallographic Data for a Related Thiophene Derivative | |

| Compound | (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile researchgate.net |

| Formula | C₈H₆BrNS |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1347 |

| b (Å) | 7.1124 |

| c (Å) | 19.8245 |

| V (ų) | 864.99 |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Advanced Optical Spectroscopy (e.g., Photoluminescence, Circular Dichroism for Chiral Derivatives)

Advanced optical spectroscopy techniques probe the electronic transitions and chiral properties of molecules.

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed photons. It is a key technique for characterizing materials for applications in organic light-emitting diodes (OLEDs). While the parent compound may not be strongly luminescent, its polymeric derivatives often are. PL studies on similar thiophene-based polymers reveal information about the polymer's band gap, excited state dynamics, and the presence of defects. mdpi.com

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound is not chiral, but it can be derivatized with chiral side chains. The resulting polymers or oligomers can exhibit strong CD signals, which provide insight into the induced chirality of the conjugated polymer backbone. core.ac.uk Studies on chiral polythiophenes have shown that CD spectra are highly sensitive to the polymer's conformation and aggregation state, making it a powerful tool for probing supramolecular organization. core.ac.uk

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of molecules. It provides information on oxidation and reduction potentials, which are crucial for understanding the electronic structure of a material and its suitability for applications in electronics, such as organic field-effect transistors (OFETs) and solar cells.

By measuring the onset of the first oxidation potential (E_onset,ox), the energy of the Highest Occupied Molecular Orbital (HOMO) can be estimated using the following formula (referenced against ferrocene/ferrocenium, Fc/Fc⁺):

E_HOMO = -e [ (E_onset,ox vs Fc/Fc⁺) + 4.8 ] (eV)

The Lowest Unoccupied Molecular Orbital (LUMO) can then be calculated if the optical band gap (E_g) is known from UV-Vis spectroscopy:

E_LUMO = E_HOMO + E_g researchgate.net

For this compound, the electron-donating methylthio group would lower the oxidation potential compared to unsubstituted thiophene, while the electron-withdrawing bromine atom would increase it. CV studies on brominated terthiophenes have confirmed that the -Br substituent shifts the oxidation process to more anodic (higher) potentials. rsc.org The CV of this compound would also reveal its potential for electropolymerization, a process where a conductive polymer film is grown on an electrode surface by repeated potential cycling.

| Electrochemical Data for Related Thiophenes | |

| Compound | Parameter |

| 3-methoxythiophene | Monomer Oxidation Potential dtic.mil |

| 3-thiophenemethanol | Monomer Oxidation Potential dtic.mil |

| 2,2′:5′,2″−terthiophene | First Anodic Peak rsc.org |

| 5−Br−2,2′:5′,2″−terthiophene | First Anodic Peak rsc.org |

This table shows oxidation potentials for related thiophene monomers to provide context for the expected redox behavior.

Electron Spin Resonance (ESR) for Radical Intermediates in Polymerization Processes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and indispensable analytical technique for the investigation of materials with unpaired electrons. rsc.org Its application is crucial in the study of polymerization reactions that proceed via radical intermediates, offering direct insight into the formation, structure, and kinetics of these transient species. cmu.edulibretexts.org For the polymerization of thiophene derivatives like this compound, ESR spectroscopy provides a unique window into the reaction mechanisms, particularly in processes such as oxidative polymerization or certain types of controlled radical polymerization. rsc.org

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. libretexts.org The high sensitivity of ESR allows for the detection of very low concentrations of radical species, often in the range of 10⁻¹² M, making it an ideal tool for studying the often fleeting radical intermediates in polymerization reactions. libretexts.org

In the context of this compound polymerization, ESR can be employed to monitor the reaction in-situ. This allows for the real-time observation of radical species as they are generated and consumed. cmu.edu For instance, in the autopolymerization of similar halogenated thiophenes, such as 2-bromo-3-methoxythiophene, ESR spectroscopy has been instrumental in elucidating the complex, multi-step reaction mechanism. researchgate.net

Detailed Research Findings

Research on the polymerization of substituted thiophenes has utilized ESR to identify the nature of the charge carriers and radical species involved. During the electrochemical or chemical oxidation of the this compound monomer, radical cations are formed on the thiophene ring. These radical cations can then couple to form dimers, trimers, and ultimately the final polymer. ESR spectroscopy can detect these radical cations, providing information about their electronic structure and environment.

A key parameter obtained from an ESR spectrum is the g-factor, which is characteristic of the radical and its electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). However, the presence of heteroatoms with significant spin-orbit coupling, such as sulfur in the thiophene ring, can lead to deviations in the g-factor. In the case of polythiophene and its derivatives, the g-factor can provide insights into the extent of delocalization of the unpaired electron along the polymer backbone. cmu.edu

Hyperfine coupling, the interaction of the unpaired electron with magnetic nuclei (like ¹H), provides further structural information. The splitting pattern and coupling constants can help to identify the specific atoms over which the unpaired electron is delocalized, thus mapping the spin density distribution within the radical intermediate.

While specific ESR studies on the radical intermediates of this compound polymerization are not extensively documented in publicly available literature, data from analogous systems provide a strong basis for what would be expected. For instance, in the autopolymerization of 2-bromo-3-methoxythiophene, ESR was used alongside other analytical techniques to confirm the generation of radicals during the reaction. researchgate.net In-situ ESR studies of the electropolymerization of thiophene have also provided detailed information on the formation of radical cations (polarons) and their evolution into spinless dications (bipolarons) as the polymer chain grows and becomes doped.

The table below presents hypothetical yet representative ESR data for radical intermediates that could be observed during the polymerization of this compound, based on findings for similar polythiophene systems.

Table 1: Representative ESR Data for Radical Intermediates in Thiophene Polymerization

| Radical Species | g-factor | Linewidth (Gauss) | Hyperfine Coupling Constants (Gauss) |

| Monomer Radical Cation | ~2.0035 | 5 - 7 | aH(ring) ≈ 1-3 GaH(methyl) ≈ 0.5-1.5 G |

| Oligomer Radical Cation (Polaron) | ~2.0028 | 3 - 5 | Narrower due to delocalization |

| Trapped Radicals in Polymer Matrix | ~2.0025 | 6 - 10 | Broad, unresolved |

This table is generated based on typical values found in ESR studies of polythiophenes and is for illustrative purposes.

The study of radical intermediates in the polymerization of this compound using ESR spectroscopy is a critical area of research for understanding and controlling the synthesis of the resulting polythiophene. The insights gained from ESR can aid in optimizing reaction conditions to achieve desired polymer properties, such as molecular weight, regioregularity, and ultimately, electrical conductivity and performance in electronic devices.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of 2-bromo-3-(methylthio)thiophene and its derivatives has traditionally relied on methods that can involve harsh reagents and generate significant waste. ontosight.aigoogle.comchemicalbook.com A major thrust in future research is the development of novel and sustainable catalytic systems to address these challenges. The principles of green chemistry are increasingly being applied to the synthesis of thiophenes, with a focus on using eco-friendly solvents like water, employing recyclable catalysts, and minimizing the generation of hazardous byproducts. nih.gov

Recent advancements have shown the potential of using heterogeneous catalysts, such as MgO-CeO2 nanocomposites and recyclable ZnFe2O4 nanoparticles, for the synthesis of 2-aminothiophenes. nih.gov These catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable chemical processes. nih.gov Furthermore, innovative approaches are being explored, such as the use of ultrasound activation in catalyst-free conditions, which can lead to higher yields and shorter reaction times. nih.gov The development of catalytic systems that can achieve high regioselectivity in the functionalization of the thiophene (B33073) ring is also a critical area of research, enabling the direct and atom-economical synthesis of complex thiophene derivatives. nih.gov

| Catalyst Type | Sustainable Advantage | Reference |

| MgO-CeO2 nanocomposite | Recyclable, efficient for 2-aminothiophene synthesis | nih.gov |

| ZnFe2O4 nanoparticles | Recyclable, efficient for 2-aminothiophene synthesis | nih.gov |

| Ultrasound activation | Catalyst-free, shorter reaction times, higher yields | nih.gov |

| Palladium-based catalysts | High regioselectivity in C-C coupling reactions | acs.org |

Exploration of New Material Science Applications Beyond Current Paradigms

Thiophene-based materials are well-established in the field of organic electronics due to their excellent semiconductor, luminescence, and sensing capabilities. researchgate.netresearchgate.net The unique electronic and optoelectronic properties of thiophene-containing polymers and oligomers, such as high conductivity and tunable optical properties, have led to their use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com However, the exploration of new material science applications for thiophene derivatives, including this compound, is a rapidly growing area of research.

Emerging applications are being investigated in energy storage and conversion, where thiophene-based materials are being considered for use as electrode materials in batteries and supercapacitors. numberanalytics.com The ability to functionalize the thiophene ring allows for the fine-tuning of the material's properties to enhance performance in these devices. researchgate.net Furthermore, the development of novel co-oligomers and polymers incorporating thiophene units is leading to materials with improved charge transport and planarity, which are crucial for high-performance electronic devices. researchgate.net The synthesis of ladder-type poly(thienothiophenes) from brominated thieno[3,2-b]thiophene (B52689) derivatives is another promising route to extend conjugation and create advanced materials. ossila.com

| Application Area | Key Property of Thiophene Material | Potential Device |

| Organic Electronics | High conductivity, tunable optical properties | OLEDs, OPVs, OFETs |

| Energy Storage | Electrode material potential | Batteries, Supercapacitors |

| Advanced Polymers | Enhanced charge transport, planarity | High-mobility transistors |

Bio-inspired Chemical Design Based on Thiophene Scaffolds for Advanced Functions

Nature often provides inspiration for the design of novel functional molecules. youtube.com The thiophene scaffold is a recurring motif in a wide range of biologically active compounds, including pharmaceuticals and natural products. numberanalytics.commdpi.com This has spurred research into bio-inspired chemical design, where the structural features of natural molecules are mimicked to create new compounds with advanced functions.

One promising avenue is the development of bio-based thiophenes derived from renewable resources like lignocellulosic biomass. royalsocietypublishing.orgnih.gov This approach not only offers a sustainable alternative to fossil fuel-based synthesis but also provides access to a diverse range of functionalized thiophenes. royalsocietypublishing.orgnih.gov These bio-derived thiophenes can serve as platforms for the synthesis of fine chemicals and advanced materials. royalsocietypublishing.org

Furthermore, the inherent biological activity of many thiophene derivatives makes them attractive scaffolds for drug discovery. mdpi.commdpi.com Researchers are designing and synthesizing novel thiophene-based compounds with potential applications as anti-inflammatory, anticancer, and antiviral agents. mdpi.commdpi.comacs.org The ability to modify the substituents on the thiophene ring allows for the optimization of biological activity and the development of compounds with improved potency and selectivity. ontosight.ai The design of thiophene-based ligands for detecting protein aggregates associated with diseases like Alzheimer's is another active area of bio-inspired research. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, offering powerful tools for predictive modeling and accelerated discovery. rsc.orgnih.gov In the context of thiophene chemistry, AI and ML are being employed to predict the properties of new compounds, optimize reaction conditions, and even design novel synthetic routes. bohrium.comresearchgate.net